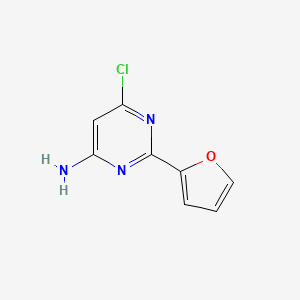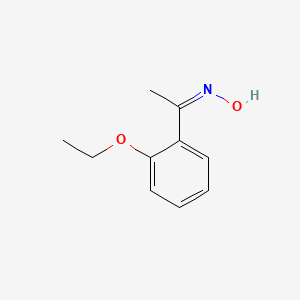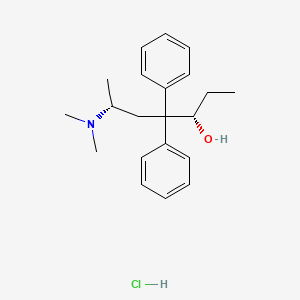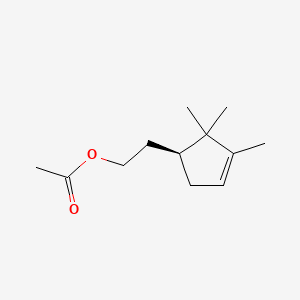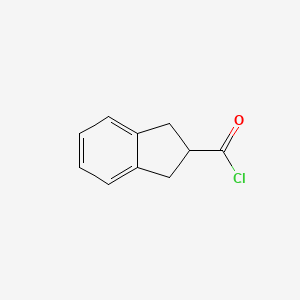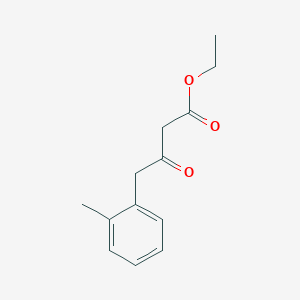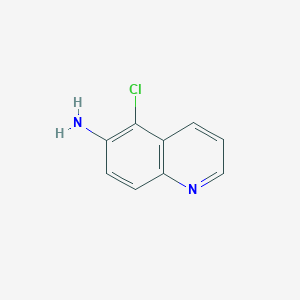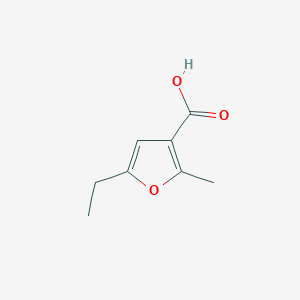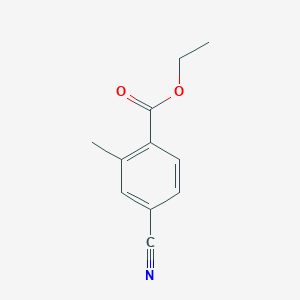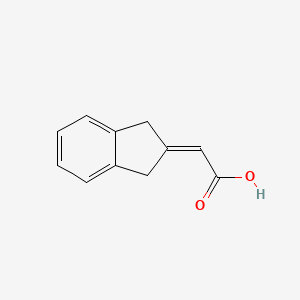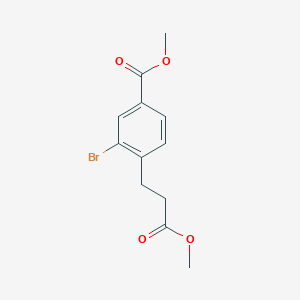
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Descripción general
Descripción
“Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” is a chemical compound with the molecular formula C12H13BrO4 . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits. This compound is often used in research and development .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” can start from methyl 3-hydroxy-4-methoxybenzoate. The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” consists of a benzoate core with a methoxy group and a bromo group attached to the benzene ring. The methoxy group is further substituted with a 3-oxopropyl group .Chemical Reactions Analysis
As a derivative of benzoic acid, “Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions . The bromo group on the benzene ring makes it a good leaving group, allowing for further functionalization of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” is a solid compound . Its exact physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the retrieved information.Aplicaciones Científicas De Investigación
Photopolymerization Initiators
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate and related compounds have been explored as photoinitiators in polymerization processes. For instance, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has shown potential in nitroxide-mediated photopolymerization (NMP), demonstrating the ability to generate corresponding radicals under UV irradiation. This suggests the compound's utility in creating polymeric materials with specific properties through controlled polymerization reactions (Guillaneuf et al., 2010).
Crystal Structure Analysis
Research into the crystal structures of bromo-hydroxy-benzoic acid derivatives, including those structurally similar to methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate, has provided insights into the formation of two-dimensional architectures through hydrogen bonds and other intermolecular interactions. Such studies are crucial for understanding the material properties and could inform the design of new compounds with desired physical or chemical characteristics (Suchetan et al., 2016).
Intermediate for Natural Product Synthesis
Compounds like methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate serve as important intermediates in the synthesis of bisbibenzyls, a class of natural products known for their biological activities. The optimization of reaction conditions to improve the yield of such intermediates underscores their significance in the synthesis of complex natural products and potential pharmaceuticals (Lou Hong-xiang, 2012).
Photodynamic Therapy Applications
The modification of methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate and related molecules has led to the development of new photosensitizers for photodynamic therapy (PDT). For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. These compounds' photophysical and photochemical properties highlight the potential of methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate derivatives in medical applications (Pişkin et al., 2020).
Liquid Crystalline and Fluorescence Properties
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate and structurally related compounds have been studied for their liquid crystalline and fluorescence properties. Such investigations are crucial for the development of new materials for display technologies, sensors, and other applications where the manipulation of light and liquid crystalline phases is important (Muhammad et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate are currently unknown . This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals
Mode of Action
As a benzoic acid derivative, it may interact with its targets through the carboxyl group, but the specific interactions and resulting changes are yet to be determined .
Biochemical Pathways
Given its structural similarity to other benzoic acid derivatives, it might influence pathways involving aromatic compounds . .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Propiedades
IUPAC Name |
methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBDEOGQHZJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649093 | |
| Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
CAS RN |
1133314-10-9 | |
| Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



